molecular formula C2Cl2N2S B1267287 2,5-Dichloro-1,3,4-thiadiazole CAS No. 32998-28-0

2,5-Dichloro-1,3,4-thiadiazole

Cat. No. B1267287
CAS RN: 32998-28-0
M. Wt: 155.01 g/mol
InChI Key: JTIHIPQIYDEUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dichloro-1,3,4-thiadiazole and its derivatives often involves the reaction of appropriate precursors under specific conditions to introduce the thiadiazole ring. A notable method for synthesizing thiadiazole derivatives includes the ring opening of 3,4-dichloro-1,2,5-thiadiazole with metal amides, leading to various 3,4-disubstituted-1,2,5-thiadiazole derivatives (Merschaert et al., 2006).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 2,5-Dichloro-1,3,4-thiadiazole, has been extensively studied using techniques like X-ray diffraction and spectroscopic methods. These studies provide insights into the crystal and molecular structure, including bond lengths, bond angles, and torsional angles, helping understand the compound's 3D conformation and reactivity (Kerru et al., 2019).

Scientific Research Applications

Application 1: Inhibitor of Nitrification in Soil

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is a chlorinated thiadiazole that acts as a potent inhibitor of nitrification in soil .
  • Results or Outcomes : The outcome of this application is a reduction in nitrification, which can be beneficial in agricultural settings where it is desirable to slow the release of nitrogen from fertilizers .

Application 2: Building Block in the Preparation of the β-Adrenergic Blocking Agent, Timolol

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used as a building block in the preparation of Timolol, a β-adrenergic blocking agent .
  • Results or Outcomes : The outcome of this application is the production of Timolol, a medication used to treat high blood pressure, glaucoma, and migraines .

Application 3: Guest Molecule in Solid-State NMR Spectra Studies

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds .
  • Methods of Application : The exact methods are not provided, but typically involve the preparation of inclusion compounds with “3,4-Dichloro-1,2,5-thiadiazole” as the guest molecule, followed by analysis using solid-state 13C NMR spectroscopy .
  • Results or Outcomes : The outcome of this application is the acquisition of solid-state 13C NMR spectra, which can provide valuable information about the structure and dynamics of the inclusion compounds .

Application 4: Preparation of [1,2,5]Thiadiazol-3-yl-Piperazine Compounds

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .
  • Methods of Application : The exact methods of synthesis are not provided, but typically involve a series of chemical reactions to incorporate the “3,4-Dichloro-1,2,5-thiadiazole” into the larger piperazine molecule .
  • Results or Outcomes : The outcome of this application is the production of [1,2,5]thiadiazol-3-yl-piperazine compounds, which may have potential applications in various fields .

Application 5: Guest Molecule in Solid-State NMR Spectra Studies

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds of 2,6-dimethyl-bicyclo [3.3.1]nonane-exo-2-exo-6-diol with small organic molecules .
  • Methods of Application : The exact methods are not provided, but typically involve the preparation of inclusion compounds with “3,4-Dichloro-1,2,5-thiadiazole” as the guest molecule, followed by analysis using solid-state 13C NMR spectroscopy .
  • Results or Outcomes : The outcome of this application is the acquisition of solid-state 13C NMR spectra, which can provide valuable information about the structure and dynamics of the inclusion compounds .

Application 6: Preparation of [1,2,5]Thiadiazol-3-yl-Piperazine Compounds

  • Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .
  • Methods of Application : The exact methods of synthesis are not provided, but typically involve a series of chemical reactions to incorporate the “3,4-Dichloro-1,2,5-thiadiazole” into the larger piperazine molecule .
  • Results or Outcomes : The outcome of this application is the production of [1,2,5]thiadiazol-3-yl-piperazine compounds, which may have potential applications in various fields .

Safety And Hazards

“2,5-Dichloro-1,3,4-thiadiazole” is harmful to aquatic life with long-lasting effects . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The compound has potential for further study due to its broad spectrum of pharmacological properties . It could serve as a new lead for further study of its antiproliferative properties . Its unique chemical properties also make it a versatile tool in organic synthesis .

properties

IUPAC Name

2,5-dichloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2S/c3-1-5-6-2(4)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIHIPQIYDEUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310095
Record name 2,5-dichloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-1,3,4-thiadiazole

CAS RN

32998-28-0
Record name NSC222408
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Pati, M Patra, RK Behera - Synthetic communications, 2006 - Taylor & Francis
The syntheses of 1∶1‐macrocycles 3 (n=1), unsymmetrical macrocycle 5 (m=0, n=1), 2∶2‐macrocycle 5 (m=n=1 and 2), 3∶3 macrocycle 7, and several open‐chain ethereal …
Number of citations: 6 www.tandfonline.com
T Salah, S Belaidi, N Melkemi… - Reviews in Theoretical …, 2015 - ingentaconnect.com
The equilibrium geometries of 1,3,4-thiadiazole have been determined and analyzed at Ab-initio and DFT levels employing several basis sets. The molecular electrostatic potential …
Number of citations: 25 www.ingentaconnect.com
RC Tandel, NK Patel - Liquid Crystals, 2014 - Taylor & Francis
A new homologous series of Schiff’s bases derived from substituted 2-amino 1,3,4-thiadiazole has been synthesised and their liquid crystalline properties investigated by Polarising …
Number of citations: 16 www.tandfonline.com
西海枝東雄, 金岡又雄 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Application of hydrazine hydrate to 2-chloro-5-R-1, 3, 4-thiadiazoles (IV: R= H, CH 3, C 2 H 5, C 3 H 7, and iso-C 4 H 9) and 2-amino-5-R-1, 3, 4-thiadiazoles (VII: R= H, CH 3, C 2 H 5, C …
Number of citations: 2 www.jstage.jst.go.jp
T SALAH - 2017 - thesis.univ-biskra.dz
Les connaissances actuelles sur la trypanosomiase, la maladie potentiellement mortelle causée par des parasites protozoaires (les trypanosomes) a conduit à la mise au point de …
Number of citations: 1 thesis.univ-biskra.dz

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